molecular formula C14H16O3 B15186659 Salicylic acid, 3,5-diallyl-, methyl ester CAS No. 92252-07-8

Salicylic acid, 3,5-diallyl-, methyl ester

Cat. No.: B15186659
CAS No.: 92252-07-8
M. Wt: 232.27 g/mol
InChI Key: IMRNLNZFQISVPP-UHFFFAOYSA-N
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Description

Salicylic acid, 3,5-diallyl-, methyl ester is an organic compound derived from salicylic acid. It is a methyl ester derivative, which means it has a methyl group attached to the ester functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, 3,5-diallyl-, methyl ester typically involves the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, 3,5-diallyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Salicylic acid, 3,5-diallyl-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of salicylic acid, 3,5-diallyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Salicylic acid, 3,5-diallyl-, methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

CAS No.

92252-07-8

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 2-hydroxy-3,5-bis(prop-2-enyl)benzoate

InChI

InChI=1S/C14H16O3/c1-4-6-10-8-11(7-5-2)13(15)12(9-10)14(16)17-3/h4-5,8-9,15H,1-2,6-7H2,3H3

InChI Key

IMRNLNZFQISVPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)CC=C)CC=C

Origin of Product

United States

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